molecular formula C17H16N2O B5858612 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol

1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol

Cat. No.: B5858612
M. Wt: 264.32 g/mol
InChI Key: BIBREOZCSNFKLF-UHFFFAOYSA-N
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Description

1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol is an organic compound that belongs to the class of aminomethyl naphthols. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes a naphthalene ring system substituted with a hydroxyl group and an aminomethyl group linked to a 4-methylpyridine moiety.

Properties

IUPAC Name

1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-8-9-18-17(10-12)19-11-15-14-5-3-2-4-13(14)6-7-16(15)20/h2-10,20H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBREOZCSNFKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333394
Record name 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204724
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692280-27-6
Record name 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of naphthalen-2-ol, formaldehyde, and 4-methylpyridin-2-amine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the aminomethyl linkage.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalen-2-ol derivatives.

Scientific Research Applications

1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase, leading to antimicrobial effects. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • 1-[(phenylamino)methyl]naphthalen-2-ol
  • 1-[(4-methoxyphenylamino)methyl]naphthalen-2-ol
  • 1-[(4-chlorophenylamino)methyl]naphthalen-2-ol

Uniqueness: 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol is unique due to the presence of the 4-methylpyridine moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

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